molecular formula C21H26ClFN2O B4836240 [4-(1-ADAMANTYL)PIPERAZINO](2-CHLORO-4-FLUOROPHENYL)METHANONE

[4-(1-ADAMANTYL)PIPERAZINO](2-CHLORO-4-FLUOROPHENYL)METHANONE

Cat. No.: B4836240
M. Wt: 376.9 g/mol
InChI Key: NYKOWOUBNIIXTR-UHFFFAOYSA-N
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Description

4-(1-ADAMANTYL)PIPERAZINOMETHANONE is a complex organic compound that features a unique combination of adamantyl and piperazino groups attached to a chlorofluorophenyl methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the adamantyl and piperazino intermediates. One common method involves the reaction of 1-adamantylamine with piperazine under controlled conditions to form the adamantyl-piperazino intermediate. This intermediate is then reacted with 2-chloro-4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, is common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(1-ADAMANTYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 4-(1-ADAMANTYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as a pharmacophore in drug design. Its adamantyl group imparts stability and lipophilicity, making it a suitable candidate for developing drugs targeting neurological disorders and viral infections .

Industry

Industrially, the compound is used in the development of advanced materials, including polymers and coatings, due to its robust chemical structure and resistance to degradation .

Mechanism of Action

The mechanism of action of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s ability to cross cell membranes, while the piperazino group can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(1-ADAMANTYL)PIPERAZINOMETHANONE stands out due to its adamantyl group, which provides enhanced stability and lipophilicity. This makes it particularly useful in applications requiring robust and durable compounds, such as in drug design and materials science .

Properties

IUPAC Name

[4-(1-adamantyl)piperazin-1-yl]-(2-chloro-4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClFN2O/c22-19-10-17(23)1-2-18(19)20(26)24-3-5-25(6-4-24)21-11-14-7-15(12-21)9-16(8-14)13-21/h1-2,10,14-16H,3-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKOWOUBNIIXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=C(C=C(C=C2)F)Cl)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(1-ADAMANTYL)PIPERAZINO](2-CHLORO-4-FLUOROPHENYL)METHANONE
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[4-(1-ADAMANTYL)PIPERAZINO](2-CHLORO-4-FLUOROPHENYL)METHANONE

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